molecular formula C19H15NO3S B5859171 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid

2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid

Cat. No. B5859171
M. Wt: 337.4 g/mol
InChI Key: AENNJGKKSJTFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTC is a small molecule that belongs to the class of thiophene carboxylic acids. It is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs) that are involved in the regulation of gene expression.

Mechanism of Action

2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid functions as a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a crucial mechanism for the regulation of gene expression, and HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. This compound inhibits HDAC activity by binding to the catalytic site of the enzyme, preventing it from removing acetyl groups from histones.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid is its potency as an HDAC inhibitor, which makes it useful for studying the role of HDACs in gene expression regulation. However, one limitation of this compound is its potential toxicity, which could limit its use in vivo. Additionally, this compound may have off-target effects on other enzymes, which could complicate its use in experiments.

Future Directions

There are several future directions for the study of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer therapy and neurodegenerative diseases. Additionally, the study of this compound could lead to a better understanding of the role of histone acetylation in gene expression regulation and epigenetic therapy.

Synthesis Methods

The synthesis of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid involves several steps, including the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenyl chloride, which is then reacted with methyl thiophene-3-carboxylate to form 5-methyl-3-(4-biphenylyl)thiophene-2-carboxylic acid. This compound is then reacted with diethyl oxalate to form the desired product, this compound.

Scientific Research Applications

2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been studied extensively for its potential applications in cancer therapy, neurodegenerative diseases, and other medical conditions. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it could be used as an anticancer agent. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential applications in epigenetic therapy, which involves the modification of gene expression without altering the DNA sequence.

properties

IUPAC Name

5-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-12-11-16(19(22)23)18(24-12)20-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENNJGKKSJTFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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